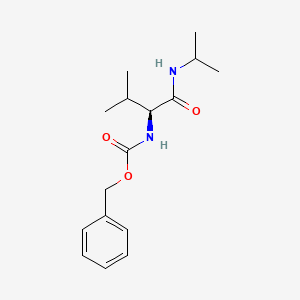

(S)-Benzyl (1-(isopropylamino)-3-methyl-1-oxobutan-2-yl)carbamate

CAS No.: 61274-16-6

Cat. No.: VC7985663

Molecular Formula: C16H24N2O3

Molecular Weight: 292.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61274-16-6 |

|---|---|

| Molecular Formula | C16H24N2O3 |

| Molecular Weight | 292.37 |

| IUPAC Name | benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate |

| Standard InChI | InChI=1S/C16H24N2O3/c1-11(2)14(15(19)17-12(3)4)18-16(20)21-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,17,19)(H,18,20)/t14-/m0/s1 |

| Standard InChI Key | QPBXZWQERAUACZ-AWEZNQCLSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

| SMILES | CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The IUPAC name, benzyl N-[(2S)-3-methyl-1-oxo-1-(propan-2-ylamino)butan-2-yl]carbamate, precisely defines its structure. The (S)-configuration at the second carbon ensures enantiomeric purity, critical for its biological activity. The molecule comprises:

-

A benzyloxycarbonyl (Cbz) protecting group linked via a carbamate bond.

-

A valine-derived backbone with a methyl branch at the third carbon.

-

An isopropylamine substituent at the carbonyl group.

Stereochemical Significance

The stereochemistry at C2 influences molecular recognition in enzyme-binding pockets. This configuration mirrors natural amino acids, enhancing compatibility with biological systems .

Molecular Descriptors and Identifiers

-

SMILES Notation:

CC(C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 -

InChIKey:

QPBXZWQERAUACZ-AWEZNQCLSA-N -

CAS Registry: 61274-16-6

-

PubChem CID: 70701209

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₃ |

| Molecular Weight | 292.37 g/mol |

| XLogP3 | 2.5 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of (S)-benzyl carbamate derivatives typically involves carbamate bond formation and stereoselective amidation. A representative pathway, adapted from peptidomimetic synthesis , includes:

-

Amino Acid Activation: L-Valine methyl ester is reacted with isopropyl isocyanate under basic conditions to form the amide bond.

-

Carbamate Protection: The free amine is protected using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA).

-

Deprotection and Purification: The methyl ester is hydrolyzed using lithium hydroxide, followed by HPLC purification .

Critical Reaction Conditions

-

Coupling Agents: EDC·HCl–HOBt or HBTU for amide bond formation .

-

Solvents: Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).

Stereochemical Control

The (S)-configuration is preserved using enantiomerically pure starting materials (e.g., L-valine) and chiral auxiliaries. Asymmetric catalysis or enzymatic resolution may further enhance enantiomeric excess (ee > 98%) .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres at −20°C; susceptible to hydrolysis in acidic or basic conditions.

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch, carbamate) and 1540 cm⁻¹ (N–H bend).

-

NMR Spectroscopy:

-

¹H NMR (CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 2.18 (m, 1H, CH(CH₃)₂), 4.45 (s, 2H, OCH₂Ph).

-

¹³C NMR: 172.8 ppm (C=O, carbamate), 156.2 ppm (C=O, amide).

-

Applications in Pharmaceutical Chemistry

Role as a Protecting Group

Carbamates like this compound are widely used to protect amines during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group is selectively removed via hydrogenolysis, enabling sequential peptide elongation .

Table 2: Comparative Carbamate Applications

| Carbamate Type | Application | Stability Profile |

|---|---|---|

| Benzyl (Cbz) | Peptide synthesis | Acid-labile |

| tert-Butyl (Boc) | Orthogonal protection | Base-sensitive |

| Fluorenylmethyl (Fmoc) | SPPS | UV-labile |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume